N-(pentafluorophenyl)pentanamide N-(pentafluorophenyl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14742621
InChI: InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C11H10F5NO
Molecular Weight: 267.19 g/mol

N-(pentafluorophenyl)pentanamide

CAS No.:

Cat. No.: VC14742621

Molecular Formula: C11H10F5NO

Molecular Weight: 267.19 g/mol

* For research use only. Not for human or veterinary use.

N-(pentafluorophenyl)pentanamide -

Specification

Molecular Formula C11H10F5NO
Molecular Weight 267.19 g/mol
IUPAC Name N-(2,3,4,5,6-pentafluorophenyl)pentanamide
Standard InChI InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18)
Standard InChI Key ADYUICOKNOJPEJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Chemical Structure and Nomenclature

N-(Pentafluorophenyl)pentanamide (IUPAC name: pentanoyl(pentafluorophenyl)amine) has the molecular formula C₁₁H₁₀F₅NO and a molecular weight of 283.20 g/mol. The structure consists of a pentanoyl group (–CO–(CH₂)₃CH₃) linked to a pentafluorophenyl (–C₆F₅) moiety via an amide bond (Figure 1). The pentafluorophenyl group introduces significant electron-withdrawing effects, which influence the compound’s reactivity and stability .

Table 1: Key structural features of N-(pentafluorophenyl)pentanamide

ParameterValue
Molecular formulaC₁₁H₁₀F₅NO
Molecular weight283.20 g/mol
Hybridization of amide Nsp²
Bond length (C–N)~1.33 Å (theoretical)
Bond angle (N–C=O)~125° (theoretical)

Synthesis and Reactivity

The synthesis of N-(pentafluorophenyl)pentanamide can be hypothesized through standard acylation reactions. A plausible route involves the reaction of pentafluoroaniline with pentanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts :

C6F5NH2+CH3(CH2)3COClbaseC6F5NHCO(CH2)3CH3+HCl\text{C}_6\text{F}_5\text{NH}_2 + \text{CH}_3(\text{CH}_2)_3\text{COCl} \xrightarrow{\text{base}} \text{C}_6\text{F}_5\text{NHCO}(\text{CH}_2)_3\text{CH}_3 + \text{HCl}

This method aligns with protocols used for synthesizing structurally similar compounds, such as N-nonyl-pentafluoropropanamide . Alternative approaches may employ coupling agents like EDCl or DCC to facilitate amide bond formation under milder conditions .

Reactivity Considerations:

  • The electron-deficient pentafluorophenyl group reduces nucleophilicity at the nitrogen, rendering the amide bond more resistant to hydrolysis compared to non-fluorinated analogs .

  • Fluorine substituents enhance lipophilicity, potentially improving membrane permeability in biological systems .

Physicochemical Properties

Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level (as applied to related fluorinated amides ) predict the following:

  • HOMO-LUMO gap: ~5.2 eV, indicating moderate stability.

  • Dipole moment: ~4.8 D, driven by the polar amide group and electronegative fluorine atoms.

Computational Insights

DFT studies on analogous compounds (e.g., pyrazolyl methanones ) provide a framework for predicting the behavior of N-(pentafluorophenyl)pentanamide:

Table 2: Theoretical geometric parameters (B3LYP/6-31G(d,p))

BondLength (Å)Angle (°)
C=O1.22N–C=O: 125
C–N1.33C–N–C₆F₅: 120
C–F (aryl)1.34F–C–C–F (ortho): 60

These parameters align with experimental data for fluorinated sulfonamides , supporting the reliability of computational models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator